molecular formula C13H15NO5 B554845 (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid CAS No. 17355-23-6

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid

Cat. No.: B554845
CAS No.: 17355-23-6
M. Wt: 265.26 g/mol
InChI Key: ZUAVWNTVXZCOEL-LBPRGKRZSA-N
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Description

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

AC-TYR(AC)-OH, also known as n,o-diacetyl-l-tyrosine or (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, is a complex compound with multiple potential targets. One of the primary targets of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the conversion of tyrosine to melanin, a pigment that gives color to our skin and hair . Another potential target could be the β-tubulin gene, as suggested by some studies .

Mode of Action

It’s suggested that the compound might interact with the tyrosinase enzyme, affecting its catalytic activities . In the case of β-tubulin, it’s hypothesized that the compound might affect the gene’s expression or function .

Biochemical Pathways

Given its potential interaction with tyrosinase, it might influence the melanogenesis pathway, which involves the conversion of tyrosine to melanin . If it interacts with β-tubulin, it could potentially affect microtubule dynamics and related cellular processes .

Pharmacokinetics

Studies suggest that similar compounds can be absorbed and distributed in the body, metabolized, and then excreted . The impact of these properties on the bioavailability of AC-TYR(AC)-OH is currently unknown and would require further investigation.

Result of Action

If it interacts with tyrosinase, it could potentially affect melanin production, leading to changes in skin and hair pigmentation . If it affects β-tubulin, it could influence cell division and other microtubule-dependent processes . In the context of disease, it has been suggested that AC-TYR(AC)-OH might have neuroprotective effects in cerebral ischemia through apoptosis reduction and decrease of proinflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AC-TYR(AC)-OH. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name

(2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-8(15)14-12(13(17)18)7-10-3-5-11(6-4-10)19-9(2)16/h3-6,12H,7H2,1-2H3,(H,14,15)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAVWNTVXZCOEL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938404
Record name O-Acetyl-N-(1-hydroxyethylidene)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17355-23-6
Record name N,O-Diacetyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17355-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Acetyl-N-(1-hydroxyethylidene)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-L-tyrosyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACETYLTYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW8SXH2W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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